molecular formula C21H19Br2N5OS B11689305 N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 330838-26-1

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11689305
CAS No.: 330838-26-1
M. Wt: 549.3 g/mol
InChI Key: PIAAFAWIRKMBRW-BHGWPJFGSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromophenyl, triazole, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.

    Condensation Reaction: The final step involves the condensation of the bromophenyl and triazole intermediates with acetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound may be used as a probe or marker in biological assays to study cellular processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and triazole groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of bromophenyl and triazole groups, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or Ringer’s lactate solution.

Properties

CAS No.

330838-26-1

Molecular Formula

C21H19Br2N5OS

Molecular Weight

549.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19Br2N5OS/c1-14(2)12-28-20(16-6-8-17(22)9-7-16)26-27-21(28)30-13-19(29)25-24-11-15-4-3-5-18(23)10-15/h3-11H,1,12-13H2,2H3,(H,25,29)/b24-11+

InChI Key

PIAAFAWIRKMBRW-BHGWPJFGSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Br)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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